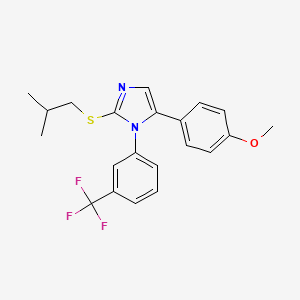

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related fluorine-containing pyrazole derivatives often involves multi-step chemical processes. For instance, fluorocontaining substituted amides of pyrazol-4-carboxylic acid and pyrazolopyrimidinones can be synthesized from previously synthesized benzamides of pyrazole-4-carboxylic acid, subjected to high-temperature cyclization (Eleev et al., 2015). Another approach involves the condensation of fluoroacetophenone derivatives to yield pyrazoline analogues, evaluated for cytotoxic activities, demonstrating the chemical versatility and potential bioactivity of these compounds (Ahsan et al., 2018).

Molecular Structure Analysis

The molecular structure of fluorophenyl pyrazole derivatives has been elucidated through crystallographic studies. For example, the crystal structure of bis(fluorophenyl) dihydropyrazole carboxamides has been determined, revealing hydrogen bonds and weak intermolecular interactions stabilizing the crystal packing (Jasinski et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions that are critical for their biological activity. For instance, the synthesis and characterization of research chemicals involving fluorophenyl pyrazole carboxamides highlight the importance of precise chemical modifications to achieve desired properties and differentiate between isomers (McLaughlin et al., 2016).

科学的研究の応用

Antiproliferative Activities

A study on pyrazole-sulfonamide derivatives, designed and synthesized from a complex chemical process, demonstrated promising broad-spectrum antitumor activities against HeLa and C6 cell lines. These compounds, particularly identified as (3) and (7), exhibited cell selective effects, especially against rat brain tumor cells (C6), showing comparable activities to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Inhibitory Effects on Carbonic Anhydrase Isoenzymes

Another research focused on pyrazole-3,4-dicarboxamide derivatives bearing the sulfonamide moiety, synthesized starting from a specific chemical precursor. These compounds were evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes (hCA I and hCA II), with some showing significant inhibition. Notably, one compound demonstrated the highest inhibitory effect on both hCA I and hCA II isoenzymes, suggesting potential for therapeutic applications in conditions where inhibition of these enzymes is beneficial (Mert et al., 2015).

Synthesis and Cytotoxicity of Pyrazole Derivatives

Research into the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases revealed compounds with significant cytotoxicity against various human cancer cell lines, including colon HCT116, lung A549, breast MCF-7, and liver HepG2. The structure-activity relationship (SAR) suggested that the presence of certain substituents significantly impacts the cytotoxic potential of these compounds (Hassan et al., 2015).

Mycobacterium Tuberculosis GyrB Inhibitors

A study on the design and synthesis of thiazole-aminopiperidine hybrid analogues introduced novel Mycobacterium tuberculosis GyrB inhibitors. Among the synthesized compounds, one demonstrated significant inhibition of both the Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay, showing potential as a promising compound for further development into an antituberculosis agent (Jeankumar et al., 2013).

特性

IUPAC Name |

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N4O4S/c24-16-3-1-15(2-4-16)14-33-21-13-29(19-9-5-17(25)6-10-19)28-22(21)23(30)27-18-7-11-20(12-8-18)34(26,31)32/h1-13H,14H2,(H,27,30)(H2,26,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJDARJHTXHHBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2486054.png)

![3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2486058.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2486065.png)

![N-(2-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2486068.png)

![4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2486071.png)